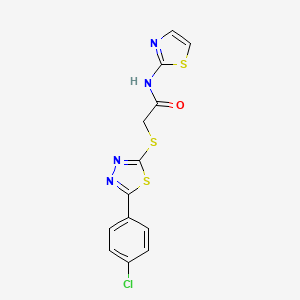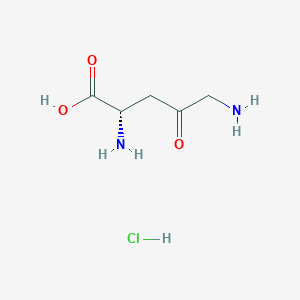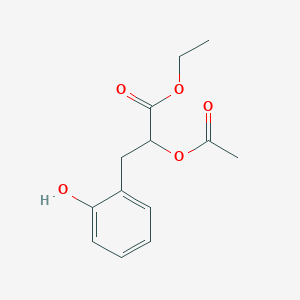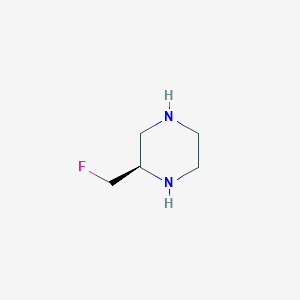![molecular formula C20H17F4N3O2S B12937948 1-[3'-(2-Aminoethyl)-5-(2,5-difluorophenyl)-6',7'-difluorospiro[1,3,4-thiadiazole-2,4'-2,3-dihydrochromene]-3-yl]ethanone](/img/no-structure.png)
1-[3'-(2-Aminoethyl)-5-(2,5-difluorophenyl)-6',7'-difluorospiro[1,3,4-thiadiazole-2,4'-2,3-dihydrochromene]-3-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3’-(2-Aminoethyl)-5-(2,5-difluorophenyl)-6’,7’-difluorospiro[1,3,4-thiadiazole-2,4’-2,3-dihydrochromene]-3-yl]ethanone is a complex organic compound that features a unique spiro structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple fluorine atoms and a thiadiazole ring suggests it may exhibit significant biological activity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3’-(2-Aminoethyl)-5-(2,5-difluorophenyl)-6’,7’-difluorospiro[1,3,4-thiadiazole-2,4’-2,3-dihydrochromene]-3-yl]ethanone typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the spiro[1,3,4-thiadiazole-2,4’-2,3-dihydrochromene] core: This can be achieved through a cyclization reaction involving a suitable chromene derivative and a thiadiazole precursor under acidic or basic conditions.
Introduction of the difluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a difluorophenyl halide reacts with the spiro core.
Attachment of the aminoethyl side chain: This can be done through a reductive amination reaction where an aldehyde or ketone intermediate is reacted with ethylenediamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[3’-(2-Aminoethyl)-5-(2,5-difluorophenyl)-6’,7’-difluorospiro[1,3,4-thiadiazole-2,4’-2,3-dihydrochromene]-3-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The aminoethyl side chain can be oxidized to form corresponding imines or amides.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Possible therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of advanced materials with specific properties such as high stability or unique electronic characteristics.
Eigenschaften
Molekularformel |
C20H17F4N3O2S |
|---|---|
Molekulargewicht |
439.4 g/mol |
IUPAC-Name |
1-[3'-(2-aminoethyl)-5-(2,5-difluorophenyl)-6',7'-difluorospiro[1,3,4-thiadiazole-2,4'-2,3-dihydrochromene]-3-yl]ethanone |
InChI |
InChI=1S/C20H17F4N3O2S/c1-10(28)27-20(30-19(26-27)13-6-12(21)2-3-15(13)22)11(4-5-25)9-29-18-8-17(24)16(23)7-14(18)20/h2-3,6-8,11H,4-5,9,25H2,1H3 |
InChI-Schlüssel |
FUZQTOPGYJUXHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C2(C(COC3=CC(=C(C=C32)F)F)CCN)SC(=N1)C4=C(C=CC(=C4)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B12937889.png)
![Acetamide, N-[3-(4-chlorophenyl)-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl]-](/img/structure/B12937891.png)
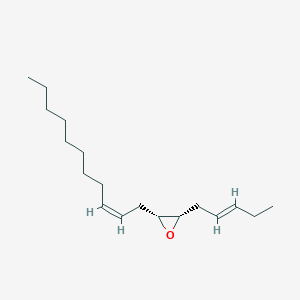
![2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid hydrochloride](/img/structure/B12937898.png)

![4-Imidazolidinone, 5-[2-(methylsulfinyl)ethyl]-3-phenyl-2-thioxo-](/img/structure/B12937915.png)
